molecular formula C38H42N2O13 B613768 Calcein tetraethyl ester CAS No. 1170856-93-5

Calcein tetraethyl ester

Cat. No. B613768
M. Wt: 734.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Calcein-AM is often used to assay the intracellular 'labile iron pool' (LIP). It has been shown that while Calcein-AM method does capture cytosolic low-mass iron, it does not significantly capture lysosomal low-mass iron, thus underestimating the total cellular labile iron (Tenopoulou et al., 2007).

  • Calcein-AM acts as a detector of intracellular oxidative activity. It is sensitive to oxidation, which makes it a useful tool for real-time imaging in confocal microscopy, especially for detecting changes in the intracellular redox state (Uggeri et al., 2000).

  • It has shown cytotoxic activity against various human tumor cell lines at relatively low concentrations, indicating its potential as an anticancer compound. This cytotoxicity is due to its ability to induce a concentration-dependent decrease in survival index of tumor cells (Jonsson et al., 1996).

  • Calcein-AM can induce apoptosis in human lymphoma cells. It causes rapid inhibition of DNA and protein synthesis, decreases mitochondrial membrane potential, and increases caspase-3 activity (Liminga et al., 2000).

  • Its reliability for viability assessment varies across different types of cells. For instance, while it shows good correlation with staining and viability in protozoans, it is less reliable for yeast and bacterial cells (Kaneshiro et al., 1993).

  • Calcein-AM can be used to monitor the mitochondrial permeability transition pore (MTP) opening in intact cells, which is relevant for studies on mitochondrial function and dysfunction (Petronilli et al., 1999).

  • It serves as a useful tool in studies involving the multidrug transporter. Calcein accumulation can be used as a rapid and sensitive assay to study P-glycoprotein function (Holló et al., 1994).

  • The mechanism underlying Calcein-AM induced cytotoxicity might be related to its interference with both mitochondrial and nuclear DNA (Liminga et al., 1999).

Safety And Hazards

The safety data sheet suggests that it may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure). It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection8.


properties

IUPAC Name

ethyl 2-[[5'-[[bis(2-ethoxy-2-oxoethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(2-ethoxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O13/c1-5-48-31(43)19-39(20-32(44)49-6-2)17-24-29(41)15-13-27-35(24)52-36-25(18-40(21-33(45)50-7-3)22-34(46)51-8-4)30(42)16-14-28(36)38(27)26-12-10-9-11-23(26)37(47)53-38/h9-16,41-42H,5-8,17-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKMLDYACNCHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3CN(CC(=O)OCC)CC(=O)OCC)O)O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcein tetraethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Cao, X Liu, Y Hou, Y Deng, Y Xin, X Xin… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… Our results showed that the number of receptor cells containing calcein tetraethyl ester was significantly increased under the effect of H 2 O 2 (p < 0.01) (Figure 1D). This suggests a …
Number of citations: 1 www.ncbi.nlm.nih.gov

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